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Introduction

The MYC proto-oncogene is a master transcriptional regulator that is deregulated in a majority

of human cancers, making it a prime target for therapeutic intervention.[1][2] As a transcription

factor, MYC controls a vast array of cellular processes, including proliferation, metabolism, and

apoptosis.[1] The MYC protein is intrinsically unstable, with a short half-life of 20-30 minutes,

and its degradation is tightly controlled by the ubiquitin-proteasome pathway.[3][4] Targeted

degradation of MYC protein has emerged as a promising therapeutic strategy. Understanding

the global transcriptional consequences of MYC degradation is crucial for elucidating its

mechanism of action and identifying downstream biomarkers. RNA sequencing (RNA-seq) is a

powerful, high-throughput method for comprehensively profiling the transcriptome and

quantifying changes in gene expression following the induced degradation of MYC.

The stability of the c-Myc protein is regulated by a complex signaling cascade.[1] Mitogenic

signals, often acting through the Ras pathway, lead to the phosphorylation of c-Myc at Serine

62 (S62), which stabilizes the protein.[5] Subsequently, Glycogen Synthase Kinase 3 (GSK3)

phosphorylates Threonine 58 (T58).[6] This T58 phosphorylation event is a critical step for

degradation, as it recruits the E3 ubiquitin ligase SCF-Fbw7, which marks c-Myc for destruction

by the proteasome.[3][5][7] The phosphatase PP2A plays a key role by dephosphorylating S62,

a prerequisite for Fbw7-mediated ubiquitination.[5][8]
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This application note provides a detailed protocol for using RNA-seq to identify and quantify

transcriptional changes in cancer cell lines after inducing MYC degradation.
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Caption: MYC protein stability and degradation signaling pathway.

Experimental Workflow
The overall workflow involves culturing cells, inducing MYC degradation, extracting high-quality

RNA, preparing sequencing libraries, performing high-throughput sequencing, and analyzing

the resulting data to identify differentially expressed genes.
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Caption: End-to-end experimental workflow for RNA-seq analysis.
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Detailed Experimental Protocols
Protocol 1: Cell Culture and Induction of MYC
Degradation
This protocol is based on a gastric cancer cell line (AGP01) characterized by MYC

amplification, but it can be adapted for other relevant cell lines.[9]

Cell Culture: Culture AGP01 cells in appropriate media (e.g., RPMI-1640) supplemented with

10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2

humidified incubator.

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the

time of treatment.

Induction of MYC Degradation:

Method A (siRNA): Transfect cells with siRNAs targeting MYC using a suitable transfection

reagent according to the manufacturer's protocol. Use a non-targeting siRNA as a

negative control.[9]

Method B (Degrader Molecule, e.g., PROTAC): Treat cells with a specific MYC degrader

molecule at a predetermined optimal concentration and time course. Use a vehicle control

(e.g., DMSO).

Time Course: Harvest cells at various time points post-treatment (e.g., 16, 24, 48 hours) to

capture both early and late transcriptional responses.[10]

Validation: In a parallel experiment, lyse a subset of cells to confirm MYC protein degradation

via Western Blot.

Protocol 2: RNA Extraction and Quality Control
High-quality RNA is essential for successful RNA-seq.[11]

Harvesting: Wash cells with ice-cold PBS, then lyse them directly in the culture dish by

adding TRIzol reagent (or a similar lysis buffer from a column-based kit).[12]
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RNA Extraction:

TRIzol Method: Follow the manufacturer's protocol for phase separation using chloroform

and precipitation with isopropanol.[12]

Column-based Kit (e.g., Qiagen RNeasy): Follow the manufacturer's protocol, including

the on-column DNase digestion step to remove contaminating genomic DNA.[13]

RNA Quantification and Purity:

Use a spectrophotometer (e.g., NanoDrop) to measure RNA concentration.

Assess purity by checking the A260/280 ratio (should be ~2.0) and the A260/230 ratio

(should be between 2.0-2.2).[14]

RNA Integrity Check:

The integrity of the RNA is the most critical factor.[11]

Analyze the RNA on an Agilent TapeStation or Bioanalyzer to obtain an RNA Integrity

Number (RIN).[11]

Aim for a RIN value ≥ 7. Samples with low RIN values may show a 3' bias, especially with

poly-A selection methods.[15][16]

Protocol 3: RNA-seq Library Preparation
This protocol outlines the key steps for converting RNA into a sequenceable library.

mRNA Enrichment:

For high-quality RNA (RIN > 7), enrich for polyadenylated (poly-A) mRNA using oligo(dT)

magnetic beads. This selectively isolates protein-coding transcripts.

For degraded RNA (RIN < 7), consider ribosomal RNA (rRNA) depletion (ribodepletion) to

avoid losing 5' ends of transcripts and to retain non-coding RNAs.[15]
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Fragmentation: Fragment the enriched RNA into smaller pieces (e.g., 200-500 bp) using

enzymatic or chemical methods. Do not skip this step, even with degraded RNA, as it is

often coupled with priming for cDNA synthesis.[15]

First-Strand cDNA Synthesis: Perform reverse transcription using random hexamer primers

to synthesize the first strand of cDNA.

Second-Strand cDNA Synthesis: Synthesize the second cDNA strand, often incorporating

dUTP to enable strand-specific (stranded) library preparation. Stranded libraries provide

information on the transcript's originating DNA strand.

End Repair and Adenylation: Blunt the ends of the double-stranded cDNA fragments and add

a single 'A' nucleotide to the 3' ends. This prepares the fragments for ligation to sequencing

adapters.

Adapter Ligation: Ligate sequencing adapters, which contain index sequences (barcodes) for

multiplexing multiple samples in one sequencing run, to the cDNA fragments.

PCR Amplification: Perform a final PCR amplification step to enrich the adapter-ligated cDNA

library. Use a minimal number of cycles to avoid PCR bias.

Library QC: Quantify the final library and assess its size distribution using an Agilent

TapeStation or similar instrument.

Protocol 4: Sequencing and Bioinformatics Analysis
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NextSeq,

NovaSeq), typically aiming for 20-30 million paired-end reads per sample for differential gene

expression analysis.[14]

Bioinformatics Pipeline:

Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human)

using a splice-aware aligner like STAR.[17]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.biocompare.com/Bench-Tips/566795-Tips-and-Tricks-for-Successful-RNA-seq-Library-Preparation/
https://www.youtube.com/watch?v=HpyFua9Igc8
https://docs.gdc.cancer.gov/Data/Bioinformatics_Pipelines/Expression_mRNA_Pipeline/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Count the number of reads mapping to each gene. Generate expression

values such as raw counts, Transcripts Per Million (TPM), and Fragments Per Kilobase of

transcript per Million mapped reads (FPKM).[17]

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to

compare the gene counts between the MYC-degraded samples and the control samples.

This analysis identifies genes that are significantly upregulated or downregulated.[18]

Data Presentation: Expected Results
Following MYC degradation, RNA-seq analysis is expected to reveal thousands of differentially

expressed genes (DEGs).[9] The results can be summarized in tables for clear interpretation.

Table 1: Summary of Differentially Expressed Genes (DEGs) after MYC Silencing in Gastric

Cancer Cells

Data derived from studies on gastric cancer cell lines where MYC expression was reduced by

~80%.[9][19]

Cell Line Comparison
Upregulated
Genes

Downregulate
d Genes

Total DEGs

AGP01
MYC-silenced

vs. Control
917 1,566 2,483[9]

ACP02
MYC-silenced

vs. Control
1,123 1,321 2,444

ACP03
MYC-silenced

vs. Control
987 1,456 2,443

Table 2: Expression Changes of Validated MYC-Regulated Genes in Gastric Cancer

Quantitative data showing increased expression of target genes in gastric cancer tissues,

consistent with their positive regulation by MYC.[9]
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Gene Function
Fold Change
(Tumor vs. Normal)

P-value

CIAPIN1
Cytokine-induced anti-

apoptotic
> 1.7 < 0.0001

MTA2
Metastasis associated

1 family, member 2
> 1.5 < 0.0001

UXT

Ubiquitously

expressed prefoldin-

like chaperone

> 1.5 < 0.0001

These tables provide a clear, quantitative summary of the transcriptional impact of altering

MYC levels, highlighting both the global scale of the changes and the specific genes that can

serve as potential prognostic markers.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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